molecular formula C21H18ClN5O2S B2638075 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 587002-19-5

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2638075
CAS RN: 587002-19-5
M. Wt: 439.92
InChI Key: QATFVLYZIMBPTO-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide” belongs to the class of organic compounds known as phenylpyrazoles . It is a part of the heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The structure also includes a 4-chlorophenyl group and a 4-ethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.77 . The NMR data for a similar compound is available , but the specific data for this compound is not available in the retrieved data.

Scientific Research Applications

Antitumor Applications

A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide, have been synthesized and evaluated for their antitumor properties. These compounds have shown varying degrees of effectiveness against cancer cell lines. For instance, some derivatives exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, with certain compounds demonstrating more significant activity, highlighting their potential as anticancer agents (El-Morsy et al., 2017).

Antimicrobial Activity

Another important application area for these derivatives is in antimicrobial research. Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their in vitro antimicrobial properties. Some newly synthesized compounds in this category have shown good to excellent antimicrobial activity, suggesting their potential utility in developing new antimicrobial agents (Hafez et al., 2016).

Development of New Heterocyclic Compounds

These derivatives are also significant in the synthesis of novel heterocyclic compounds. Research has focused on utilizing key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide for the synthesis of a variety of new compounds with potential therapeutic applications. These studies have led to the development of new pyridine, pyrrole, thiazole, and other heterocyclic compounds, expanding the chemical space for future drug discovery and development efforts (Bondock et al., 2008).

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 342.846 and a chemical formula of C18H21ClN5 .

Molecular Mechanism

It is known to interact with the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . The nature of these interactions and their implications for the compound’s effects at the molecular level are not yet clear.

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-2-29-17-9-5-15(6-10-17)26-19(28)12-30-21-18-11-25-27(20(18)23-13-24-21)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATFVLYZIMBPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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